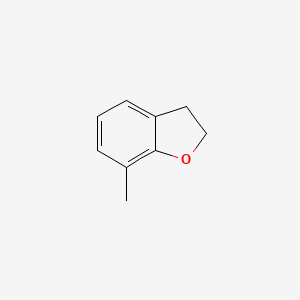

7-Methyl-2,3-dihydrobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O |

|---|---|

Molecular Weight |

134.17 g/mol |

IUPAC Name |

7-methyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C9H10O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4H,5-6H2,1H3 |

InChI Key |

KVZJDSFEPWQXTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)CCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methyl 2,3 Dihydrobenzofuran and Its Derivatives

6 Iron and Ruthenium-Catalyzed Methodologies

Iron and ruthenium, being more abundant and less toxic than many precious metals, are attractive catalysts for green chemistry. Iron-catalyzed methodologies for dihydrobenzofuran synthesis include a facile generation via the Claisen rearrangement of allyl aryl ethers. nih.govrsc.org Additionally, a sequential process using iron(III) triflimide for regioselective iodination of an aromatic ring, followed by a copper-catalyzed cyclization, provides an effective route to the dihydrobenzofuran core. acs.org

Ruthenium-catalyzed approaches are also diverse. A photochemical synthesis of dihydrobenzofuran derivatives can be achieved through the Ru-catalyzed oxidative [3+2] cycloaddition of phenols and alkenes. nih.govrsc.org For asymmetric synthesis, a ruthenium(II)-catalyzed intramolecular hydroarylation has been developed. researchgate.net This reaction is assisted by a chiral transient directing group and enables the preparation of 2,3-dihydrobenzofurans bearing chiral all-carbon quaternary stereocenters in high yields (up to 98%) and excellent enantioselectivities (up to >99% ee). researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Key Features |

| Iron(III) | Claisen Rearrangement/Cyclization | Allyl aryl ethers | Facile generation of dihydrobenzofurans. nih.govrsc.org |

| Ruthenium(II) | Asymmetric Intramolecular Hydroarylation | Olefins with chiral transient directing group | Forms quaternary stereocenters; up to >99% ee. researchgate.net |

| Ruthenium | Photochemical Oxidative [3+2] Cycloaddition | Phenols and alkenes | Utilizes photochemical conditions. nih.govrsc.org |

Transition Metal-Free Synthetic Protocols

The development of transition metal-free synthetic routes for 2,3-dihydrobenzofurans represents a significant advancement in green chemistry and sustainable synthesis. These methods avoid the cost, toxicity, and challenging removal of residual metals often associated with traditional cross-coupling and cyclization reactions. The focus lies in the use of readily available and environmentally benign reagents and catalysts to construct the dihydrobenzofuran core.

Brønsted Acid-Catalyzed Annulation and Condensation Reactions

Brønsted acids have been effectively employed to catalyze the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives through intramolecular cyclization of appropriate precursors. One notable approach involves the use of polyphosphoric acid (PPA) to facilitate the transformation of ortho-allyl or ortho-prenyl phenols into the desired cyclic ethers. nih.gov

The reaction mechanism is initiated by the activation of the phenolic oxygen by the Brønsted acid at an elevated temperature, forming a phosphorylated adduct. This activation disrupts the electron stability of the substrate, promoting a nucleophilic annulation. The intramolecular attack of the phenolic oxygen onto the activated alkene results in the formation of the dihydrobenzofuran ring system. This method provides a direct and metal-free pathway to the core structure. nih.gov

| Precursor Type | Brønsted Acid | Key Transformation | Ref. |

| ortho-allyl phenols | Polyphosphoric Acid (PPA) | Nucleophilic Annulation | nih.gov |

| ortho-prenyl phenols | Polyphosphoric Acid (PPA) | Nucleophilic Annulation | nih.gov |

Organocatalytic Oxidation-Cyclization of Precursors

Organocatalysis has emerged as a powerful tool for the synthesis of dihydrobenzofurans, offering a green and cost-effective alternative to metal-based systems. A prominent example is the organocatalytic oxidation of o-allylphenols. This method utilizes a simple organic molecule, 2,2,2-trifluoroacetophenone (B138007), in conjunction with hydrogen peroxide (H₂O₂) as the terminal oxidant. researchgate.net

This system facilitates an epoxidation of the allyl group, followed by an intramolecular cyclization. The phenolic hydroxyl group attacks the newly formed epoxide, leading to the closure of the furan (B31954) ring and the formation of the 2,3-dihydrobenzofuran skeleton. This protocol is noted for its high yields and applicability to a variety of substituted o-allylphenols under mild conditions. researchgate.net Another advanced organocatalytic strategy involves the asymmetric Shi epoxidation of O-silyl-protected ortho-allylphenols, which allows for the enantioselective synthesis of 2-substituted dihydrobenzofurans. researchgate.net

| Catalyst System | Precursor | Key Steps | Outcome | Ref. |

| 2,2,2-trifluoroacetophenone / H₂O₂ | o-allylphenols | Oxidation-Cyclization | High yields of dihydrobenzofurans | researchgate.net |

| Fructose-derived ketone (Shi catalyst) / Oxone | O-silyl-protected ortho-allylphenols | Asymmetric Epoxidation / Cyclization | Enantioenriched dihydrobenzofurans | researchgate.net |

Photocatalytic and Visible Light-Mediated Approaches

Visible light-mediated synthesis has gained significant traction as a sustainable and powerful method for constructing complex molecular architectures, including the 2,3-dihydrobenzofuran scaffold. researchgate.net These reactions are typically conducted under mild conditions, often at room temperature, and harness the energy of visible light to generate reactive intermediates. researchgate.net This green chemistry approach allows for the activation of substrates without the need for high temperatures or harsh reagents. researchgate.net

Radical cascade reactions initiated by visible light provide an efficient means to construct complex heterocyclic systems. beilstein-journals.orgnih.gov In the context of dihydrobenzofuran synthesis, these processes can be initiated by the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an alkene or another reactive moiety. nih.govresearchgate.net For instance, a photocatalytically generated carbon radical can trigger an intramolecular addition to a suitably positioned double bond, leading to the formation of the five-membered dihydrofuran ring fused to the benzene (B151609) ring. nih.gov These cascade reactions are valued for their ability to form multiple bonds in a single, atom-economical step. nih.govbeilstein-journals.org

A sustainable and efficient method for the synthesis of 2,3-chalcogenyl-dihydrobenzofurans involves the visible light-mediated oxyselenocyclization of 2-allylphenols. mdpi.comscilit.com This reaction proceeds under mild conditions using a simple I₂/SnCl₂ promoter system and irradiation with blue LEDs. mdpi.comscilit.com The process is believed to involve the photo-induced generation of a selenium radical (PhSe•), which reacts with iodine to form PhSeI. This species then interacts with the electron-rich double bond of the 2-allylphenol (B1664045) to form a key intermediate, which undergoes nucleophilic attack by the phenolic oxygen to yield the cyclized product. mdpi.com This photocatalyst-free approach demonstrates high efficiency and tolerates a variety of functional groups, providing good to excellent yields of the desired products. mdpi.com

An optimization study for the synthesis of 2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran from 2-allylphenol and diphenyl diselenide highlighted the key factors for reaction efficiency. mdpi.com

| Entry | Photocatalyst | Promoter/Additive | Solvent | Time (h) | Yield (%) |

| 1 | Eosin Y (5 mol%) | - | DCM | 24 | 41 |

| 2 | - | I₂ (1 equiv) | EtOAc | 4 | 72 |

| 3 | - | I₂ (1 equiv) / SnCl₂·2H₂O (2 equiv) | EtOAc | 4 | 98 |

Base-Catalyzed Visible Light-Mediated Protocols

The combination of visible light and a base catalyst offers a powerful strategy for synthesizing 2,3-dihydrobenzofuran derivatives. One such protocol involves the reaction of 2-allylphenol derivatives with α-iodo sulfones or other alkyl iodides. nih.gov In this metal-free method, a base such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) is used in a solvent like 1,2-dichlorobenzene. The reaction is induced by photo-irradiation, leading to the formation of sulfonated 2,3-dihydrobenzofuran derivatives in a short reaction time. nih.gov Another example is the base-promoted O-H insertion and cyclization of para-quinone methides with aryl diazoacetates under visible light, which provides an efficient route to biologically relevant 2,3-dihydrobenzofuran structures. researchgate.net

| Base | Precursors | Key Features | Ref. |

| 1,1,3,3-tetramethylguanidine (TMG) | 2-allylphenols, α-iodo sulfones | Photo-induced, metal-free, rapid | nih.gov |

| Not specified | para-quinone methides, aryl diazoacetates | One-pot, two-step reaction | researchgate.net |

Metal-Free Photoinduced Transformations

Recent advancements in photochemistry have led to the development of metal-free methods for the synthesis of 2,3-dihydrobenzofurans, offering a more sustainable alternative to traditional metal-catalyzed reactions. These methods often utilize visible light to initiate radical cyclization cascades.

A notable strategy involves the visible-light-promoted intramolecular reductive cyclization of appropriately substituted phenols. While not explicitly demonstrated for 7-methyl-2,3-dihydrobenzofuran, this approach has been successfully applied to the synthesis of various functionalized indolines and 2,3-dihydrobenzofurans. The reaction typically employs tris(trimethylsilyl)silane (B43935) and is initiated by white light-emitting diodes (LEDs), obviating the need for a transition metal or an external photocatalyst. nih.gov This methodology could potentially be adapted for the synthesis of this compound starting from a 2-allyl-6-methylphenol (B1664677) derivative.

Another innovative photo-induced, metal-free approach is the [3 + 2] cycloaddition for the synthesis of dihydrobenzofuran derivatives. This method employs a synthesized heterogeneous photo-active catalyst, Hex-Aza-COF, demonstrating the potential of covalent organic frameworks in photocatalysis. rsc.org Furthermore, a facile and efficient photo-induced method for the synthesis of sulfonated 2,3-dihydrobenzofuran derivatives has been developed. rsc.org In this metal-free strategy, 2-allylphenol derivatives react with α-iodo sulfones or alkyl iodides in the presence of a base under irradiation, with reaction times as short as 35 minutes. rsc.org This approach shows broad substrate scope and could likely be applied to a 2-allyl-6-methylphenol precursor.

A visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans has also been reported, proceeding via the oxyselenocyclization of 2-allylphenols. semanticscholar.org This sustainable method is conducted under mild conditions, using a simple I2/SnCl2 promoter system and blue LED irradiation. semanticscholar.org The tolerance for various functional groups suggests its potential applicability to the synthesis of this compound derivatives.

Base-Mediated and Catalyst-Free Cyclization Strategies

Base-mediated and catalyst-free cyclization strategies represent an important class of reactions for the construction of the 2,3-dihydrobenzofuran ring system, valued for their operational simplicity and reduced environmental impact.

A prominent example is the transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols. This method yields 2-substituted benzofurans, a related class of compounds, using readily available cesium carbonate (Cs2CO3) as the catalyst under mild conditions. nih.gov While this produces the aromatic benzofuran (B130515), modifications to the substrate and conditions could potentially lead to the dihydrobenzofuran scaffold.

More directly applicable is a catalyst-free protocol for the synthesis of 2,3-dihydrobenzofuran scaffolds from substituted salicylaldehydes and sulfoxonium ylides. nih.gov This reaction proceeds in high yields in dichloromethane (B109758). nih.gov The mechanism involves the initial attack of the sulfur ylide on the carbonyl carbon of the salicylaldehyde (B1680747), followed by a proton transfer and subsequent dehydration to form an intermediate that cyclizes to the dihydrobenzofuran product. rsc.org The use of 2-hydroxy-3-methylbenzaldehyde (B1203309) as a starting material in this reaction would directly lead to this compound derivatives.

Furthermore, a base-mediated cascade reaction between malonate esters and acrolein has been developed to access complex polycyclic systems, demonstrating the power of base catalysis in initiating complex bond-forming sequences. nih.gov While not a direct synthesis of the target compound, it highlights the potential for base-mediated strategies in heterocyclic synthesis.

Cascade Reactions Involving Michael Addition-Inspired Ring Opening/Closure

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. Those involving Michael additions are particularly powerful for the construction of cyclic systems.

An organocatalyzed intramolecular Michael addition followed by lactonization has been developed for the asymmetric synthesis of substituted dihydrobenzofurans. scielo.org.za In this process, an enone acid is activated in situ, and a Lewis-base catalyst promotes an intramolecular Michael addition, which sets two stereocenters. Subsequent lactonization and ring-opening afford the desired 2,3-dihydrobenzofuran. scielo.org.za This strategy provides a platform for creating stereochemically rich dihydrobenzofurans.

Another relevant cascade process is the aza-Michael addition-cyclization. Although often used for the synthesis of nitrogen-containing heterocycles, the principles can be applied to oxygenated systems. researchgate.net A primary amine adds to an unsaturated ester in a Michael fashion, and the resulting secondary amine can then undergo an intramolecular cyclization. researchgate.net A similar oxa-Michael cascade could be envisioned for the synthesis of this compound from a suitably designed precursor.

While direct examples of Michael addition-inspired ring opening/closure for the synthesis of this compound are not prevalent in the literature, the principles of these cascade reactions are well-established and offer a promising avenue for future synthetic design. For instance, an organocatalyzed Michael-Michael cascade reaction has been shown to generate highly substituted fused carbocycles with high enantioselectivity. dntb.gov.ua The adaptation of such a strategy to an oxygen-containing system could provide a novel route to the target compound.

Stereoselective Synthesis of this compound Systems

The stereoselective synthesis of this compound systems is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of powerful catalytic methods have been developed to control the formation of chiral centers in the dihydrobenzofuran ring.

Enantioselective Synthesis through Chiral Catalysis (Ligand and Organocatalyst-Based Approaches)

Chiral catalysts, including both metal-ligand complexes and metal-free organocatalysts, have been instrumental in the development of enantioselective methods for the synthesis of 2,3-dihydrobenzofurans.

A significant advancement is the enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans via a palladium-catalyzed Heck-Matsuda reaction, followed by carbonylation and/or an organotin transmetalation step employing chiral N,N-ligands. nih.gov This methodology has been successfully applied to the synthesis of (R)-1-(7-bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one, a close structural analog of the target compound, with high enantiomeric ratios (er up to 97:3). nih.gov

Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones represents another powerful strategy. This reaction, which utilizes a cationic iridium complex with a chiral bisphosphine ligand, proceeds in high yields and with high enantioselectivity. The carbonyl group acts as a directing group for the C-H activation step.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of dihydrobenzofurans. A stereodivergent organocatalytic intramolecular Michael addition/lactonization sequence has been developed for the asymmetric synthesis of substituted dihydrobenzofurans. scielo.org.za By selecting the appropriate organocatalyst, both syn- and anti-diastereomers can be accessed with high enantioselectivity. scielo.org.za Chiral squaramide catalysts have been employed in the asymmetric [4 + 2] cyclization of azadienes with azlactones to produce benzofuran-fused N-heterocycles with excellent enantioselectivity (up to 99% ee). While this specific reaction leads to a different heterocyclic system, it highlights the potential of squaramide organocatalysts in controlling the stereochemistry of cyclization reactions that could be adapted for the synthesis of this compound.

| Catalyst/Ligand System | Reaction Type | Product Type | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

| Palladium(II) acetate (B1210297) / Chiral N,N-ligand | Heck-Matsuda/Carbonylation | (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | 55 | 92:8 er |

| Cationic Iridium / Chiral bisphosphine ligand | Intramolecular Hydroarylation | 3-Substituted dihydrobenzofurans | High | High |

| (S)-(-)-Tetramisole hydrochloride | Intramolecular Michael addition/Lactonization | syn-2,3-Dihydrobenzofurans | up to 98 | up to 99% ee |

| OTMS-quinidine | Intramolecular Michael addition/Lactonization | anti-2,3-Dihydrobenzofurans | High | up to 99% ee |

| Chiral Squaramide | [4 + 2] Cyclization | Benzofuran-fused N-heterocycles | up to 92 | up to 99% ee |

Diastereoselective Control in Dihydrobenzofuran Formation

In addition to enantioselectivity, controlling the relative stereochemistry of multiple chiral centers (diastereoselectivity) is a critical aspect of synthesizing substituted 2,3-dihydrobenzofurans.

Rhodium-catalyzed reactions have proven to be particularly effective in achieving high diastereoselectivity. For instance, the stereoselective C-H insertion reaction of aryldiazoacetates catalyzed by novel dirhodium carboxylate catalysts has been used to construct 2,3-dihydrobenzofuran skeletons with excellent trans-diastereoselectivity (>91:9 dr). scielo.org.za Similarly, a rhodium-catalyzed protocol for the synthesis of 3-hydroxyoxindole-containing 2,3-dihydrobenzofuran derivatives from diazo-containing phenolic compounds and isatins proceeds with exclusive diastereoselectivity. scielo.org.za

Another approach involves the rhodium and asymmetric phosphoric acid co-catalyzed synthesis of 2,3-dihydrobenzofurans via a stereoselective Mannich-type interception of phenolic oxonium ylides, which also affords products with high diastereoselectivity (>20:1 dr). scielo.org.za

The aggregation-induced asymmetric synthesis (AIAS) of trans-2,3-dihydrobenzofuran compounds through the reaction of salicyl N-phosphonyl imines with sulfur ylides offers tunable diastereoselectivities. This [4 + 1] annulation pathway's stereochemical outcome can be influenced by the solvent system, highlighting the role of reaction conditions in controlling diastereoselectivity.

| Catalytic System | Reaction Type | Key Feature | Diastereomeric Ratio (dr) |

| Dirhodium carboxylate | C-H Insertion | trans-selective | >91:9 |

| Rhodium / Asymmetric phosphoric acid | Mannich-type interception of oxonium ylides | High diastereoselectivity | >20:1 |

| Rhodium catalyst | Aldol-type addition | Exclusive diastereoselectivity | 81:19 to 95:5 |

| GAP chemistry | [4 + 1] Annulation | Tunable diastereoselectivity | Variable |

Biocatalytic Strategies for High Enantiopurity and Scalability

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds, offering high enantiopurity and the potential for scalability. Enzymes, operating under mild conditions, can catalyze highly selective transformations.

A groundbreaking biocatalytic strategy for the highly diastereo- and enantioselective synthesis of stereochemically dense 2,3-dihydrobenzofurans has been developed using engineered myoglobins. nih.gov This method involves the cyclopropanation of benzofurans and has been shown to produce products with excellent enantiopurity (>99.9% de and ee) in high yields and on a preparative scale. nih.gov The substrate scope of this biocatalyst is broad, and it is likely that 7-methylbenzofuran (B50305) could be a suitable substrate for this transformation. This biocatalytic approach offers a significant advantage in terms of stereocontrol and environmental impact.

The enzymatic hydrolysis of esters derived from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid using Candida antarctica lipase (B570770) has also been reported, achieving enantiomeric excesses ranging from 80 to 99%. Although this is not the target molecule, it demonstrates the feasibility of using enzymes for the resolution of dihydrobenzofuran derivatives.

| Biocatalyst | Reaction Type | Key Advantages | Enantiopurity |

| Engineered Myoglobins | Benzofuran cyclopropanation | High diastereo- and enantioselectivity, scalability | >99.9% de and ee |

| Lipase | Kinetic resolution of 1-aryl-2-propanols | Enantiopure products, good overall yields | High |

| Candida antarctica lipase | Hydrolysis of esters | High enantiomeric excess | 80-99% ee |

Green Chemistry Principles in Dihydrobenzofuran Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. These principles have been successfully applied to the synthesis of the dihydrobenzofuran scaffold.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution, cost, and safety hazards. Solvent-free, or "neat," conditions have been effectively utilized in the synthesis of dihydrobenzofuran derivatives. nih.gov For instance, the synthesis of chalcogenyl-based dihydrobenzofurans has been achieved by reacting substituted allylphenols with diaryl diselenides under metal-free, microwave-irradiated neat conditions. nih.gov This eco-friendly approach highlights the potential for solvent-free methods in creating complex heterocyclic systems.

Another example involves a multicomponent coupling reaction to produce substituted benzofurans. The reaction between 2-hydroxybenzaldehydes, secondary amines, and nonactivated alkynes, catalyzed by copper(I) oxide nanoparticles, proceeds efficiently under solvent- and ligand-free conditions at 100°C in air. researchgate.net Similarly, the synthesis of dihydrobenzofuran spirooxindole scaffolds has been reported through a solvent-free grinding protocol, which involves treating α-chlorooxindoles with salicylaldehyde in the presence of potassium hydroxide. nih.gov These methods demonstrate that high yields and excellent diastereoselectivities can be achieved without the need for traditional solvents. nih.gov

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Chalcogenylation | Allylphenols, Diaryl diselenides | Metal-free, Microwave, Neat | Eco-friendly, Avoids organic solvents | nih.gov |

| Multicomponent Coupling | 2-Hydroxybenzaldehydes, Amines, Alkynes | Copper(I) oxide nanoparticles, 100°C, Air | High atom economy, ligand-free | researchgate.net |

| [4+1] Cyclization | α-Chlorooxindoles, Salicylaldehyde | KOH, Grinding | Good to excellent yields (49-92%) | nih.gov |

The use of ultrasound irradiation in organic synthesis is a powerful green chemistry tool that can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. scielo.org.zaresearchgate.net This technique, known as sonochemistry, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots of extreme temperature and pressure.

A notable application is the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one (chalcone) derivatives. semanticscholar.org This method involves the Claisen-Schmidt condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones under ultrasonic irradiation at room temperature. scielo.org.zasemanticscholar.org The benefits of this approach are numerous and include significantly shorter reaction times, high yields, mild operating conditions, and often a purification process that does not require chromatography, thereby reducing waste and energy consumption. researchgate.net While this specific example uses ethanol (B145695) as a solvent, the application of ultrasound is noted as a tool that can enable reactions to be carried out rapidly under neat (solvent-free) conditions. scielo.org.zaresearchgate.netsemanticscholar.org

| Starting Materials | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| 2,3-dihydrobenzofuran-5-carbaldehyde, Aromatic ketones | Claisen-Schmidt Condensation | Ultrasound irradiation, NaOH, Ethanol, Room Temp. | High yields, Short reaction times, Mild conditions, Energy efficiency | scielo.org.zaresearchgate.netsemanticscholar.org |

Replacing toxic and hazardous oxidizing agents with environmentally benign alternatives is a key goal of green chemistry. Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant because its only byproduct is water. doria.fi It has been successfully employed in the synthesis of dihydrobenzofurans.

An organocatalytic pathway for the synthesis of dihydrobenzofurans utilizes H₂O₂ as the primary oxidant. researchgate.net In this method, a variety of substituted o-allylphenols are cyclized in high yields using a catalytic system of 2,2,2-trifluoroacetophenone and H₂O₂. researchgate.net This oxidation-cyclization reaction provides a green and inexpensive route to the dihydrobenzofuran core. The use of an organocatalyst instead of a metal catalyst further enhances the environmental credentials of the process by avoiding potential heavy metal contamination and waste. researchgate.net This approach is a prime example of a clean and efficient synthesis that adheres to green chemistry principles. organic-chemistry.org

| Substrate | Catalyst | Oxidant | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| o-Allylphenols | 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | Oxidation-Cyclization | Environmentally friendly (water byproduct), Metal-free | researchgate.net |

Retrosynthetic Analysis and Strategic Disconnections for this compound Construction

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, leading to various synthetic routes.

A primary and widely used strategy involves the intramolecular cyclization of an o-allylphenol precursor.

Disconnection (a): The C-O bond and a C-C bond of the dihydrofuran ring are disconnected, pointing to 2-allyl-6-methylphenol as a key intermediate. This precursor can be synthesized and then cyclized through various methods. For example, an acid-mediated cyclization can be employed. koreascience.kr Alternatively, an oxidative cyclization, such as the palladium-catalyzed Fujiwara-Moritani reaction or the H₂O₂-mediated reaction discussed previously, can form the heterocyclic ring. researchgate.netnih.gov A photoinduced cascade reaction of 2-allylphenol derivatives also provides a pathway to the dihydrobenzofuran core under mild conditions. nih.gov

A second approach involves forming the O-Aryl bond in the final step.

Disconnection (b): Breaking the O-Aryl bond retrosynthetically leads to a 2-(halomethyl) or 2-(2-hydroxyethyl) substituted methylphenol . An intramolecular Williamson ether synthesis or an Ullman-type cyclization can then be used to form the dihydrofuran ring. tandfonline.com This classical approach offers a reliable method for constructing the core structure.

More advanced strategies utilize transition-metal-catalyzed annulation reactions.

Disconnection (c): A [3+2] annulation strategy can be envisioned. Rhodium-catalyzed C-H activation of a phenoxy-based starting material followed by reaction with a two-carbon component (like a diene or alkyne) can construct the five-membered ring. organic-chemistry.orgnih.gov This modern approach offers high efficiency and selectivity.

A novel regioselective synthesis involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes.

Disconnection (d): This pathway leads to a 7-methylbenzofuran-2(3H)-one intermediate, which can subsequently be converted to the target dihydrobenzofuran. oregonstate.edu Specifically, the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate has been shown to produce the 7-methylbenzofuranone intermediate in good yield. oregonstate.edu This demonstrates a highly programmable and regioselective route to substituted benzofuranones and their derivatives.

These varied retrosynthetic pathways, from classical cyclizations to modern catalytic methods, provide chemists with a versatile toolkit for the synthesis of this compound and its analogs. cnr.it

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydrobenzofuran |

| 2-allyl-6-methylphenol |

| 2,3-dihydrobenzofuran-5-carbaldehyde |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one |

| 2,2,2-trifluoroacetophenone |

| Hydrogen peroxide |

| 2-hydroxybenzaldehyde |

| Salicylaldehyde |

| α-chlorooxindole |

| Potassium hydroxide |

| Ethanol |

| 3-hydroxy-4-methyl-2H-pyran-2-one |

| Methyl 3-nitrobut-3-enoate |

| 7-methylbenzofuran-2(3H)-one |

Reaction Mechanisms and Mechanistic Investigations of Dihydrobenzofuran Formation

Fundamental Mechanistic Pathways in Benzofuran (B130515) and Dihydrobenzofuran Ring Formation

The construction of the dihydrobenzofuran skeleton fundamentally involves the formation of a crucial C–O bond and often a C–C bond to complete the five-membered dihydrofuran ring fused to a benzene (B151609) ring. Several core mechanistic strategies have been developed, which can be broadly categorized.

Intramolecular Cyclization: This is one of the most common approaches, where a pre-functionalized aromatic precursor undergoes ring closure. A typical strategy involves an ortho-substituted phenol (B47542) bearing a side chain with a suitable electrophilic or nucleophilic site. For instance, the intramolecular Williamson ether synthesis, while a classic method, has been largely superseded by transition metal-catalyzed variants that offer milder conditions and broader scope. A key example is the intramolecular Heck reaction of an o-allyl phenol derivative, which proceeds via oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent reductive elimination or β-hydride elimination pathways. nih.govnih.gov

Annulation and Cycloaddition Reactions: These pathways construct the ring system by bringing together two or more separate components in a concerted or stepwise fashion. A prominent example is the [3+2] annulation, where a three-atom component (e.g., an o-alkenylphenol) reacts with a two-atom component. nih.gov Another powerful strategy involves the use of ortho-quinone methides as key intermediates. These reactive species can be generated in situ from precursors like phenolic Mannich bases and subsequently undergo a [4+1] annulation or a Michael addition/cyclization sequence to afford the dihydrobenzofuran core. cnr.it Photocatalytic [3+2] cycloadditions between phenols and alkenes have also emerged as a powerful method, proceeding through radical cation intermediates.

C–H Functionalization/Cyclization: Direct C–H bond activation has revolutionized the synthesis of heterocyclic compounds. In the context of dihydrobenzofurans, this approach often involves a transition metal catalyst that activates a C(sp²)–H bond on the aromatic ring or a C(sp³)–H bond on a tethered alkyl group, followed by intramolecular coupling with an oxygen-containing functionality. rsc.org Rhodium and palladium are frequently employed catalysts for these transformations, which typically involve the formation of a metallacyclic intermediate. nih.govrsc.org

These fundamental pathways are often facilitated by sophisticated catalytic systems that control the reactivity and selectivity of the transformation, as detailed in the following sections.

Detailed Mechanistic Studies of Catalytic Cyclizations

Gold(I) and indium(III) complexes are potent π-acids, capable of activating carbon-carbon multiple bonds, particularly alkynes, toward nucleophilic attack. This property is harnessed for the synthesis of dihydrobenzofurans, typically from o-alkynylphenol derivatives.

The generally accepted mechanism for these cyclizations begins with the coordination of the cationic gold(I) or indium(III) catalyst to the alkyne π-system. This coordination polarizes the alkyne, rendering it highly electrophilic. The pendant phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne. This step, known as hydroalkoxylation or oxyauration/oxyindation, typically follows a 5-exo-dig cyclization pathway, which is kinetically favored according to Baldwin's rules, to form a five-membered ring.

The subsequent step involves protodeauration or protodemetalation, where a proton source cleaves the carbon-metal bond of the vinyl-gold or vinyl-indium intermediate, releasing the dihydrobenzofuran product with an exocyclic double bond and regenerating the active catalyst to complete the catalytic cycle. In some cases, subsequent isomerization can move the double bond into the ring.

Table 1: Key Steps in Au/In-Catalyzed Dihydrobenzofuran Synthesis

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Alkyne Activation | Coordination of the Lewis acidic metal catalyst (Au(I) or In(III)) to the alkyne. | π-Alkyne-Metal Complex |

| 2. Intramolecular Attack | Nucleophilic attack of the phenolic oxygen onto the activated alkyne (5-exo-dig). | Vinylic Metal Species |

| 3. Protodemetalation | Cleavage of the C-Metal bond by a proton source. | Dihydrobenzofuran product |

| 4. Catalyst Regeneration | Release of the active catalyst. | Au(I) or In(III) catalyst |

Palladium catalysis offers a versatile platform for dihydrobenzofuran synthesis, primarily through mechanisms involving intramolecular carbopalladation (Heck-type reactions) and C–H activation/oxyarylation.

In a typical intramolecular Heck reaction, the catalytic cycle starts with the oxidative addition of a Pd(0) species to an aryl halide (e.g., an o-iodophenol bearing an allyl group). This forms an arylpalladium(II) intermediate. The tethered alkene then coordinates to the palladium center and undergoes migratory insertion into the aryl-palladium bond (carbopalladation). This step forms a new C–C bond and generates a σ-alkylpalladium intermediate. The fate of this intermediate determines the final product. It can undergo β-hydride elimination to yield an unsaturated product or, in reductive Heck variants, be protonated to give the saturated 2,3-dihydrobenzofuran (B1216630) ring. nih.govresearchgate.net

Another powerful palladium-catalyzed route involves the direct C–H activation of an ether substrate, such as an alkyl phenyl ether. The mechanism is proposed to involve intramolecular C(sp³)–H and C(sp²)–H bond activation, followed by reductive elimination from a palladacycle intermediate to forge the C–C bond of the dihydrofuran ring. rsc.org A related Heck-type oxyarylation mechanism involves the carbopalladation of a benzofuran with an arylpalladium intermediate, followed by the intramolecular displacement of the palladium by a nearby hydroxyl group to close the ring. nih.gov

Rhodium catalysts, particularly in the +1 and +3 oxidation states, are highly effective for C–H activation-driven syntheses of dihydrobenzofurans. A common strategy employs a directing group, such as an acetamide (B32628) on a phenoxy substrate (N-phenoxyacetamide), to position the catalyst for regioselective C–H activation. nih.govorganic-chemistry.org

The catalytic cycle typically begins with the coordination of the rhodium catalyst to the directing group. This is followed by a concerted metalation-deprotonation (CMD) or oxidative addition step, where an ortho C–H bond of the phenyl ring is cleaved to form a five-membered rhodacycle intermediate. nih.gov This intermediate then coordinates to a coupling partner, such as an alkene or alkyne. Subsequent migratory insertion of the unsaturated partner into the Rh-C bond expands the rhodacycle. nih.gov The cycle is completed by reductive elimination, which forms the new C–C bond and closes the dihydrofuran ring, regenerating the active rhodium catalyst. nih.gov

An alternative pathway involves the rhodium-catalyzed intramolecular C–H insertion of a rhodium carbene. In this process, a diazo compound precursor reacts with a rhodium(II) catalyst to generate a rhodium carbene intermediate. This highly reactive species can then undergo intramolecular insertion into an α-C(sp³)–H bond of a tethered ether to directly form the dihydrobenzofuran ring. nih.gov

Table 2: Comparison of Rh-Catalyzed Mechanistic Pathways

| Pathway | Key Intermediate | Key Steps | Substrate Example |

|---|---|---|---|

| C-H Annulation | Rhodacycle | C-H activation, migratory insertion, reductive elimination | N-Phenoxyacetamide + Alkene |

| Carbene Insertion | Rhodium Carbene | Carbene formation, intramolecular C(sp³)-H insertion | Aryldiazoacetate with ether side chain |

Visible-light photocatalysis has emerged as a powerful tool for forging dihydrobenzofuran rings under mild conditions via radical pathways. A common approach is the oxidative [3+2] cycloaddition of phenols with alkenes.

Mechanistic studies suggest that the reaction is initiated by the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) with visible light. The excited-state photocatalyst is a potent single-electron oxidant and can accept an electron from a phenol substrate. This single-electron transfer (SET) generates a phenol radical cation. Deprotonation of this intermediate yields a neutral phenoxy radical. This radical can then engage in a radical addition reaction with an alkene coupling partner. The resulting carbon-centered radical undergoes intramolecular cyclization onto the aromatic ring, followed by an oxidation and deprotonation sequence to afford the final 2,3-dihydrobenzofuran product and regenerate the ground-state photocatalyst.

Another investigated radical mechanism involves a cascade process initiated by the photocatalytic generation of an acyl radical from an aldehyde. This radical adds to an o-alkynyl aryl ether, triggering a cyclization via an intramolecular 1,5-hydrogen atom transfer (HAT) pathway to construct the dihydrobenzofuran scaffold. nih.gov Radical trapping experiments are often used to confirm the involvement of radical intermediates in these transformations. scielo.br

Controlling the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is a central challenge in its synthesis. The use of chiral catalysts is the most common strategy to achieve enantioselectivity. The stereochemical outcome of these reactions is determined by the energetic differences between diastereomeric transition states.

In metal-catalyzed reactions, chiral ligands coordinate to the metal center, creating a chiral environment. During the stereodetermining step, such as the migratory insertion in a Heck reaction or the nucleophilic attack in a gold-catalyzed cyclization, the substrate is forced to adopt a specific orientation to minimize steric clashes with the ligand. This leads to the preferential formation of one enantiomer over the other. For instance, in an enantioselective intramolecular Heck-Matsuda reaction, the chiral ligand-palladium complex dictates the facial selectivity of the alkene insertion, leading to the formation of a quaternary stereocenter with high enantiomeric excess. nih.gov

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for elucidating the origins of stereoselectivity. These calculations can model the structures and energies of the transition states for the formation of both enantiomers. For example, DFT calculations have been used to investigate palladium-catalyzed asymmetric carboiodination, helping to rationalize the observed enantioselectivity. cnr.it In another study of an organocatalyzed Friedel-Crafts reaction to form dihydrobenzofurans, DFT calculations revealed that a π-stacked arrangement in the transition state leading to the trans product is energetically more favorable than the corresponding cis transition state, explaining the observed diastereoselectivity. researchgate.net These theoretical models provide critical insights that guide the rational design of more effective and selective catalysts.

Proton Quantum Tunneling Phenomena in Benzofuran Ring Construction

In classical transition state theory, reactants must surmount an energy barrier for a reaction to proceed. However, for reactions involving the transfer of light particles like protons, a quantum mechanical phenomenon known as tunneling can play a significant role. chemistryviews.org Proton tunneling allows for the particle to pass through the energy barrier rather than going over it, leading to reaction rates that can be orders of magnitude higher than classically predicted, especially at low temperatures. chemistryviews.orgruben-group.de

Investigations into the on-surface synthesis of benzofuran derivatives have provided direct evidence for the role of proton tunneling. nih.govresearchgate.net In the hydroalkoxylation reaction of a specific precursor adsorbed on a silver surface (Ag(111)), the closure of the furan (B31954) ring was observed to proceed efficiently at temperatures as low as 150 K. ruben-group.denih.gov

Theoretical modeling using density functional theory (DFT) revealed a reaction pathway for the cyclization. researchgate.net The calculations showed that while a classical pathway exists, a proton tunneling-mediated route is significantly more favorable in the relevant temperature range. ruben-group.de For instance, at 200 K, the calculated rate including quantum tunneling is approximately 100 times faster than the rate predicted by classical mechanics alone. ruben-group.de This tunneling channel provides a more efficient pathway for the requisite proton transfer, facilitating the ring closure under conditions where the classical reaction would be kinetically prohibitive. ruben-group.de

The dominant contribution of this quantum tunneling pathway was further substantiated experimentally through kinetic isotope effect studies, which are discussed in the following section. nih.gov

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying whether the breaking of a specific bond is involved in the rate-determining step. libretexts.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to the rate of the same reactant with a heavier isotope (e.g., kH/kD). wikipedia.org A primary KIE, where the bond to the isotope is broken in the rate-determining step, typically results in a significant rate change (kH/kD > 2). princeton.edu

In the context of dihydrobenzofuran synthesis, KIE studies have been instrumental in confirming the mechanisms of various cyclization strategies. For the on-surface synthesis of a benzofuran derivative mentioned previously, replacing the key proton with deuterium (B1214612) led to a significant decrease in the reaction rate. nih.govresearchgate.net This large observed KIE provided strong experimental validation for the theoretical proposal that proton transfer, mediated by quantum tunneling, is the rate-limiting step in the furan ring closure. ruben-group.denih.gov

The magnitude of the KIE can provide insight into the nature of the transition state. princeton.edu For hydrogen transfer reactions, the maximum KIE is typically observed when the proton is symmetrically shared between the donor and acceptor atoms in the transition state. princeton.edu The data gathered from these studies are crucial for refining the proposed mechanistic pathways for dihydrobenzofuran formation.

| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication | Reference |

|---|---|---|---|---|

| On-Surface Hydroalkoxylation | H vs. D at reaction center | Significantly > 1 | C-H bond cleavage is rate-determining; supports proton tunneling. | nih.govresearchgate.net |

| Copper-Mediated C-O Coupling | Phenolic O-H vs. O-D | ~1.0 | Phenolic O-H bond cleavage is not the rate-determining step. | researchgate.net |

Proposed Mechanisms for Ring Contraction Reactions

Ring contraction reactions offer an alternative and sometimes advantageous route to the dihydrobenzofuran core from larger heterocyclic systems, such as dihydrobenzopyrans. These transformations can proceed through various mechanistic pathways depending on the reagents and substrates involved. wikipedia.org

One documented approach involves the use of a Lewis acid, such as boron tribromide (BBr3), to mediate the ring contraction of 3-amino-substituted dihydrobenzopyran derivatives. researchgate.net In this proposed mechanism, the Lewis acid coordinates to the oxygen atom of the pyran ring, facilitating the departure of the amino group and the formation of an intermediate. A subsequent rearrangement and intramolecular cyclization lead to the more stable five-membered dihydrobenzofuran ring.

Base-mediated ring contractions have also been reported, particularly for naphthopyran systems, which are structurally related to benzopyrans. hud.ac.uk The proposed mechanism for the base-catalyzed ring contraction of a 3H-naphtho[2,1-b]pyran involves an initial thermal 6π-electrocyclic ring-opening of the pyran unit to form a dienone intermediate. hud.ac.uk A catalytic amount of a base then abstracts a proton to generate an allenoate, which undergoes subsequent cyclization and rearrangement to yield the contracted naphthofuran product. hud.ac.uk The kinetics of this process were found to be zero-order, supporting the proposed multi-step mechanism. hud.ac.uk

Mechanistic Insights into Oxidation-Elimination Sequences

Oxidation reactions provide another avenue for the construction and modification of the dihydrobenzofuran skeleton. Mechanistic studies on the oxidation of related alkyl-substituted tetrahydrobenzofurans using reagents like meta-chloroperbenzoic acid (m-CPBA) have shed light on the potential pathways involved. montana.edu

A detailed mechanistic scheme developed from these studies proposes the initial attack of the oxidant on the furan moiety to form a reactive epoxide intermediate. montana.edu This epoxide can then undergo ring-opening to form a cis-enedione. While this intermediate was isolated in only one case, it is postulated to be a key intermediate in all the reactions studied. montana.edu

This highly reactive enedione can then undergo a subsequent Baeyer-Villiger oxidation with another equivalent of the peroxy acid. montana.edu This sequence of epoxidation, ring-opening, and Baeyer-Villiger oxidation illustrates a complex cascade that can lead to various rearranged or ring-opened products, depending on the specific substitution pattern of the starting tetrahydrobenzofuran. montana.edu Understanding these pathways is critical for controlling the outcome of oxidative syntheses targeting specific dihydrobenzofuran derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Methyl 2,3 Dihydrobenzofuran Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including dihydrobenzofuran systems. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular structure.

The ¹H and ¹³C NMR spectra of 7-Methyl-2,3-dihydrobenzofuran provide foundational information about its chemical structure. The chemical shifts (δ), multiplicities, and integration values in the ¹H NMR spectrum reveal the number and environment of different protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear in the range of δ 6.5-7.5 ppm. For a 7-methyl substituted pattern, three aromatic protons would be expected, exhibiting coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring. The methyl group protons (CH₃) would present as a singlet at approximately δ 2.0-2.5 ppm. The protons on the dihydrofuran ring are aliphatic and appear more upfield; the two methylene (B1212753) protons at C3 (CH₂ ) and the two at C2 (CH₂ ) would likely resonate as triplets around δ 3.2 ppm and δ 4.5 ppm, respectively, due to vicinal coupling.

The ¹³C NMR spectrum provides complementary data. The methyl carbon appears around δ 15-20 ppm. The aliphatic carbons of the dihydrofuran ring, C2 and C3, are expected at approximately δ 71 ppm and δ 30 ppm, respectively. The aromatic carbons resonate between δ 110-160 ppm, with the oxygen-bearing carbon (C7a) being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~4.5 | Triplet | ~71 |

| 3 | ~3.2 | Triplet | ~30 |

| 4 | ~6.8 | d | ~125 |

| 5 | ~7.0 | t | ~120 |

| 6 | ~6.7 | d | ~128 |

| 7 | - | - | ~122 |

| 7-CH₃ | ~2.2 | Singlet | ~16 |

| 3a | - | - | ~129 |

| 7a | - | - | ~159 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the precise connectivity of atoms. scielo.brresearchgate.net These techniques are vital for assembling the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the protons on C2 and C3, confirming the structure of the dihydrofuran ring. Correlations between the aromatic protons would also establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the proton signal at ~2.2 ppm would correlate with the carbon signal at ~16 ppm, confirming the assignment of the 7-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. sdsu.edu Key HMBC correlations for this compound would include the correlation from the methyl protons to carbons C7, C6, and C7a, definitively placing the methyl group at the 7-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. For substituted dihydrobenzofurans with stereocenters, NOESY is critical for determining stereochemistry. scielo.br

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms | Information Gained |

| COSY | H2 / H3 | - | Connectivity within the dihydrofuran ring |

| H4 / H5 / H6 | - | Connectivity of the aromatic system | |

| HSQC | H2 / C2 | H3 / C3 | Direct C-H bond assignments |

| H4 / C4 | H5 / C5 | ||

| H6 / C6 | 7-CH₃ / 7-CH₃ | ||

| HMBC | 7-CH₃ | C6, C7, C7a | Confirms position of the methyl group |

| H2 | C3, C3a | Confirms furan (B31954) ring fusion | |

| H4 | C3a, C5, C6 | Confirms aromatic ring structure |

For derivatives of dihydrobenzofurans containing other chalcogens like selenium, heteronuclear NMR becomes an invaluable tool. ⁷⁷Se NMR spectroscopy, in particular, offers a wide chemical shift range and is highly sensitive to the electronic environment of the selenium atom. huji.ac.ilnorthwestern.edu

The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) with a natural abundance of 7.63%. huji.ac.il In a hypothetical seleno-analog of this compound, where the furan oxygen is replaced by selenium (a selenochroman structure), the ⁷⁷Se chemical shift would provide critical information about the oxidation state and coordination of the selenium atom. nih.gov Furthermore, coupling constants between selenium and adjacent protons (ⁿJSe,H) or carbons (ⁿJSe,C) can be observed as satellite peaks in ¹H or ¹³C spectra or directly in coupled ⁷⁷Se spectra. huji.ac.il This coupling information is instrumental in confirming the connectivity around the selenium atom within the heterocyclic ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound, the molecular formula is C₉H₁₀O. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This precise mass measurement serves as a crucial confirmation of the compound's identity. tandfonline.com

Molecular Formula: C₉H₁₀O

Nominal Mass: 134 Da

Monoisotopic (Exact) Mass: 134.0732 u

An experimental HRMS measurement matching this theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the C₉H₁₀O elemental formula.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint and allows for detailed structural characterization. The fragmentation of this compound is expected to follow pathways typical for aromatic ethers and cyclic compounds. miamioh.edulibretexts.org

The molecular ion peak (M⁺˙) would be observed at m/z = 134. A prominent fragmentation pathway would likely be the loss of a hydrogen atom to form a stable benzylic-type cation, resulting in an [M-1]⁺ peak at m/z = 133. Another expected key fragmentation is the loss of the methyl radical (˙CH₃), leading to a significant [M-15]⁺ peak at m/z = 119. Cleavage of the dihydrofuran ring can lead to the loss of an ethylene (B1197577) molecule (C₂H₄) via a retro-Diels-Alder-type reaction, or the loss of a formyl radical (˙CHO), giving rise to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Proposed Fragmentation Pathway |

| 134 | [C₉H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [C₉H₉O]⁺ | Loss of a hydrogen radical (˙H) |

| 119 | [C₈H₇O]⁺ | Loss of a methyl radical (˙CH₃) |

| 105 | [C₇H₅O]⁺ | Loss of an ethyl radical (˙C₂H₅) after rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed after ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the dihydrofuran ring, the ether linkage, and the methyl group.

The spectrum can be analyzed by dividing it into key regions:

C-H Stretching Vibrations: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-2850 cm⁻¹ region. Aromatic C-H stretches for the benzene ring are expected to appear as multiple weak to moderate bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz In contrast, the aliphatic C-H stretching vibrations from the methyl group (-CH₃) and the methylene group (-CH₂) of the dihydrofuran ring will produce stronger bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.cz For the parent compound 2,3-dihydrobenzofuran (B1216630), strong bands in this region are well-documented. nist.govnih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in several moderate to weak absorption bands in the 1625-1450 cm⁻¹ region. docbrown.info These peaks confirm the presence of the aromatic system.

C-O Ether Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) is a key feature of the dihydrobenzofuran structure. This gives rise to a strong, characteristic absorption band due to the asymmetric C-O-C stretching vibration, typically located in the 1270-1200 cm⁻¹ range. A corresponding symmetric stretching vibration can also be observed, usually at a lower frequency around 1075-1020 cm⁻¹.

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex series of absorption bands resulting from C-H bending and C-C stretching vibrations. docbrown.info This area is unique to the specific molecule. For this compound, this region would include C-H in-plane and out-of-plane bending vibrations for the substituted aromatic ring and bending vibrations for the aliphatic CH₂ and CH₃ groups.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Interactive Table: Characteristic IR Absorptions for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2965-2850 | C-H Stretch (asymmetric & symmetric) | -CH₃ and -CH₂ Groups |

| 1625-1450 | C=C Stretch | Aromatic Ring |

| 1470-1440 | C-H Bend (scissoring) | -CH₂ Group |

| 1385-1370 | C-H Bend (symmetric) | -CH₃ Group |

| 1270-1200 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether |

| 1075-1020 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether |

| 900-675 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

For instance, the crystal structure of a complex derivative, 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one, has been determined. researchgate.net This analysis revealed that the dihydrobenzofuryl moiety is largely planar, but the attached pyrazolopyrimidinone (B8486647) ring system is not coplanar with it, showing an interplanar angle of 9.6°. researchgate.net Studies on other dihydrobenzofuran derivatives have confirmed the general rigidity of this bicyclic scaffold. nih.govacs.org

Analysis of a different derivative, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, which shares the core benzofuran (B130515) ring, showed it crystallizes in the monoclinic space group P2₁/c. vensel.org Similarly, another complex dihydrobenzofuran derivative was found to crystallize in the monoclinic P2₁ space group. nih.gov These findings suggest that this compound would likely crystallize in a common, relatively low-symmetry space group.

The dihydrofuran ring in these structures is typically found in a nearly planar or a slight envelope conformation. The precise solid-state structure of this compound would be influenced by intermolecular forces such as van der Waals interactions and potential C-H···π stacking, which would dictate the packing arrangement of the molecules in the crystal lattice.

The table below presents crystallographic data for a substituted 2,3-dihydro-1-benzofuran derivative, illustrating the type of detailed structural information obtained from such an analysis.

Interactive Table: Representative Crystallographic Data for a Substituted 2,3-Dihydro-1-Benzofuran Derivative

Note: Data is for a complex derivative containing a 2,3-dihydrobenzofuran moiety, as a direct structure for this compound is not available. nih.gov

| Parameter | Value |

| Compound Name | 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid (2,2-dimethylpropyl)amide |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Data not individually specified |

| b (Å) | Data not individually specified |

| c (Å) | Data not individually specified |

| α (°) | 90 |

| β (°) | Data not individually specified |

| γ (°) | 90 |

| Volume (ų) | Data not individually specified |

| Z | 2 |

| Radiation | Cu Kα (λ=1.54178 Å) |

| Temperature (K) | 90 |

Computational and Theoretical Chemistry Studies of 7 Methyl 2,3 Dihydrobenzofuran and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to the 2,3-dihydrobenzofuran (B1216630) system to examine its fundamental electronic and structural properties. researchgate.net This method provides a balance between computational cost and accuracy, making it suitable for studying relatively complex organic molecules. researchgate.netaip.org

DFT calculations are routinely used to determine the optimized molecular geometry and to analyze the electronic landscape of 2,3-dihydrobenzofuran derivatives. researchgate.netniscpr.res.in Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For instance, DFT studies on 2,3-dihydrobenzofuran-linked chalcones show that the HOMO is often distributed over the dihydrobenzofuran ring, indicating this moiety's role in electrophilic substitution reactions. researchgate.net The HOMO-LUMO energy gap can be calculated to predict the charge transfer that occurs within the molecule. researchgate.netresearchgate.net

Another tool, the Molecular Electrostatic Potential (MESP) surface, is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net MESP maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. researchgate.net This analysis helps in understanding intermolecular interactions and the reactivity of the molecule. researchgate.net

Table 1: Calculated Electronic Properties of 2,3-Dihydrobenzofuran Derivatives using DFT The following table is interactive. Click on the headers to sort the data.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Dihydrobenzofuran-2-carboxylate researchgate.net | -0.23450 | - | 0.23450 | - |

| Dihydrobenzofuran-2-carboxylate analog 1 researchgate.net | -0.20104 | - | 0.20104 | - |

| Dihydrobenzofuran-2-carboxylate analog 2 researchgate.net | -0.20711 | - | 0.20711 | - |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one researchgate.net | - | - | 3.32 | 8.53 |

DFT is instrumental in mapping the potential energy surfaces of chemical reactions involving dihydrobenzofurans. pku.edu.cnresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. pku.edu.cnnih.gov This approach allows for the determination of activation energy barriers, which govern the reaction kinetics. researchgate.net

For example, theoretical studies on the formation of benzofurans have used ab initio methods to investigate various chemical pathways, including those initiated by oxygen atom or hydroxyl radical addition, followed by cyclization and elimination steps. bohrium.com In cycloaddition reactions, DFT can distinguish between concerted and stepwise pathways by locating the relevant transition states and intermediates. pku.edu.cn For instance, in [8+2] cycloadditions involving furan (B31954) derivatives, calculations have identified zwitterionic intermediates and determined that the reaction proceeds through a stepwise mechanism with a specific rate-determining step. pku.edu.cn These computational methods provide a framework for understanding how substituted dihydrobenzofurans might be synthesized or undergo further transformations.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which serves as a vital tool for structure verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical calculations provide valuable support for experimental assignments. researchgate.netresearchgate.net

Recent advancements have integrated DFT-calculated parameters with machine learning models, such as Graph Neural Networks (GNNs), to achieve state-of-the-art accuracy in predicting experimental chemical shifts. nih.govbohrium.com For dihydrobenzofuran derivatives, studies have shown a good correlation between calculated and experimental NMR and IR spectral data. researchgate.net This predictive capability is crucial for identifying the correct structure among multiple possibilities and for understanding how structural changes influence the spectroscopic output.

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Dihydrobenzofuran Derivative This table presents a hypothetical comparison based on findings that theoretical and experimental data correlate well. researchgate.net

| Carbon Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 75.4 | 76.1 | -0.7 |

| C3 | 32.1 | 31.8 | +0.3 |

| C3a | 128.5 | 129.0 | -0.5 |

| C4 | 120.9 | 121.3 | -0.4 |

| C5 | 127.2 | 127.1 | +0.1 |

| C6 | 124.8 | 125.2 | -0.4 |

| C7 | 110.1 | 110.5 | -0.4 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational experiments that track the motion of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. nih.govresearcher.life These simulations are particularly valuable for understanding how flexible molecules like 2,3-dihydrobenzofuran derivatives behave in different environments, such as in solution or when interacting with biological macromolecules. nih.govresearchgate.net

Quantum Chemical Modeling of Catalytic Cycles and Ligand Effects

The synthesis of 2,3-dihydrobenzofurans often involves transition metal catalysis. rsc.orgnih.gov Quantum chemical modeling, primarily using DFT, is a powerful tool for investigating the mechanisms of these complex catalytic cycles. nih.govresearchgate.net Researchers can model each elementary step of a proposed cycle, such as oxidative addition, migratory insertion, and reductive elimination, to understand how the catalyst and its ligands facilitate the transformation. rsc.orgnih.gov

For example, in the palladium-catalyzed synthesis of dihydrobenzofurans, computational modeling can be used to calculate the energy profiles for different mechanistic pathways. rsc.org This helps to identify the rate-limiting step and understand how the electronic and steric properties of ligands (e.g., phosphines) influence the catalyst's activity and selectivity. rsc.org By modeling intermediates and transition states, these studies provide insights into why certain catalysts are effective and can guide the development of new, more efficient catalytic systems for synthesizing 7-Methyl-2,3-dihydrobenzofuran and its analogues. nih.govresearchgate.net

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Beyond NMR, theoretical methods are used to predict and interpret a wide range of spectroscopic data. Vibrational frequencies from experimental Infrared (IR) and Raman spectra can be assigned to specific molecular motions by performing DFT frequency calculations. researchgate.net

Electronic properties and spectra, such as UV-Vis absorption, are investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net By comparing the calculated absorption maxima (λmax) and transition characteristics with experimental spectra, researchers can confirm molecular structures and understand the nature of the electronic transitions involved. researchgate.netresearchgate.net For dihydrobenzofuran derivatives, TD-DFT studies, often including a solvent model like the Polarizable Continuum Model (PCM), have successfully reproduced experimental UV-Vis spectra, helping to explain observed hyperchromic (increased intensity) or bathochromic (red-shift) shifts in different solvents. researchgate.netresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dihydrobenzofuran |

| Benzofuran (B130515) |

| Dihydrobenzofuran-2-carboxylates |

| 2-arylbenzofurans |

| Dibenzofuran |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one |

| 7-Propanoyl-2-methyl-2,3-dihydrobenzofuran |

Chemical Transformations and Functionalization of the Dihydrobenzofuran Core

Regioselective Functionalization of the Dihydrobenzofuran Skeleton

The functionalization of the 7-Methyl-2,3-dihydrobenzofuran core can be selectively directed to either the aromatic benzene (B151609) portion or the saturated dihydrofuran ring. The choice of catalyst, directing group, and reaction conditions dictates the site of modification, enabling precise control over the final molecular structure.

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for modifying the dihydrobenzofuran skeleton. organic-chemistry.org Rhodium and palladium complexes are frequently employed to facilitate these transformations. masterorganicchemistry.comresearchgate.netkhanacademy.org

A prevalent strategy for aromatic C-H functionalization involves a directing-group-assisted cyclization of acyclic precursors. For instance, Rh(III)-catalyzed reactions of N-phenoxyacetamides with various coupling partners can lead to the formation of substituted dihydrobenzofurans. organic-chemistry.orgwikipedia.org The directing group (N-acetoxy) on the precursor guides the C-H activation to the ortho-position of the phenoxy moiety, which subsequently becomes the C7-position of the dihydrobenzofuran ring. By starting with a precursor derived from m-cresol, this methodology allows for functionalization at the C6-position of the resulting this compound.

Table 1: Representative Rh(III)-Catalyzed C-H Functionalization/Cyclization to form Dihydrobenzofurans

| Precursor Type | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenoxyacetamide | 1,3-Diene | [Cp*RhCl₂]₂, AgSbF₆ | 2,3-Disubstituted Dihydrobenzofuran | Good | wikipedia.org |

| N-Phenoxyacetamide | Propargyl Carbonate | [Cp*RhCl₂]₂, AgSbF₆ | 3-Alkylidene Dihydrobenzofuran | High | psu.eduresearchgate.net |

| N-Phenoxyacetamide | Alkylidenecyclopropane | [Cp*RhCl₂]₂, AgOAc | 3-Ethylidene Dihydrobenzofuran | 52-82% | nih.govberkeley.edu |

Functionalization can also be directed to the dihydrofuran ring itself. Palladium-catalyzed processes have been developed for C(sp³)–H activation, enabling the introduction of substituents at the C2 or C3 positions. nih.gov

Direct arylation is a highly effective method for forming carbon-carbon bonds, particularly for attaching aryl groups to heterocyclic systems. libretexts.org In the context of the 2,3-dihydrobenzofuran (B1216630) scaffold, palladium catalysis is the predominant method. These reactions typically proceed with high regioselectivity, favoring functionalization at the C2 position of the dihydrofuran ring. This selectivity is attributed to the electronic nature of the benzofuran (B130515) system.

Robust methods for the direct C2-arylation of benzofurans using aryl iodides have been developed that can proceed even at room temperature, highlighting the reactivity of this position. researchgate.net While many examples focus on the fully aromatic benzofuran, the principles extend to the dihydrobenzofuran core. For instance, palladium-catalyzed C-H arylation with triarylantimony difluorides has been shown to exclusively yield 2-arylbenzofurans. researchgate.net

Although direct, non-guided arylation of the aromatic ring of this compound is challenging due to competing reactivity at the C2 position, regioselective arylation of the benzene ring can be achieved using directing-group strategies analogous to those employed in indole (B1671886) chemistry. libretexts.org

Table 2: General Conditions for Palladium-Catalyzed C2-Arylation

| Substrate | Arylating Agent | Catalyst | Additive/Base | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Benzofuran | Aryl Iodide | Pd(OAc)₂ | Ag₂O, 2-Nitrobenzoic Acid | HFIP, rt, 16h | 2-Arylbenzofuran | researchgate.net |

| Benzofuran | Ar₃SbF₂ | Pd(OAc)₂ | CuCl₂ | 1,2-DCE, 80°C | 2-Arylbenzofuran | researchgate.net |

Organoselenium compounds are of significant interest due to their unique chemical reactivity and biological properties. mdpi.comharvard.edu A powerful method for incorporating a selenium moiety into the 2,3-dihydrobenzofuran scaffold is through the electrophilic oxyselenocyclization of 2-allylphenols.

This reaction involves an electrophilic selenium species, often generated in situ from a diselenide and an oxidant like Oxone®, which attacks the alkene of a 2-allylphenol (B1664045). The phenolic oxygen then acts as an intramolecular nucleophile, attacking the intermediate seleniranium ion to close the ring. This process stereoselectively forms a 2-[(organoselanyl)methyl]-2,3-dihydrobenzofuran. Starting with 2-allyl-3-methylphenol would yield the corresponding this compound derivative functionalized with a selenium-containing group at the C2-methyl position. This protocol has been successfully applied to produce a range of 2,3-dihydrobenzofuran selenides and has also been extended to the synthesis of sulfur and tellurium analogues.

Table 3: Oxyselenocyclization of 2-Allylphenols

| Substrate | Chalcogen Source | Oxidant/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Allylphenol | Diphenyl Diselenide (PhSe)₂ | Oxone®, CH₃CN, rt | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | High | |

| 2-Allylphenol | Diphenyl Disulfide (PhS)₂ | Oxone®, CH₃CN, rt | 2-[(Phenylsulfanyl)methyl]-2,3-dihydrobenzofuran | High | |

| 2-Allylphenol | Diphenyl Ditelluride (PhTe)₂ | Oxone®, CH₃CN, rt | 2-[(Phenyltellanyl)methyl]-2,3-dihydrobenzofuran | Moderate |

The introduction of unsaturated carbon functionalities, such as alkylidene and alkynyl groups, further expands the synthetic utility of the dihydrobenzofuran core.

Alkylidenation: An efficient route to 3-alkylidene-2,3-dihydrobenzofurans is achieved through a rhodium(III)-catalyzed cascade reaction. psu.eduresearchgate.net This method involves the coupling of N-phenoxyacetamides with propargyl carbonates. The process is a redox-neutral C-H functionalization followed by cyclization, forming three new bonds in a single step and yielding specifically the E-isomer of the alkylidene product. researchgate.net

Alkynylation: Direct alkynylation of the dihydrobenzofuran system has been demonstrated through an enolate alkynylation strategy. This approach was developed for the synthesis of complex natural products and involves the treatment of a dihydrobenzofuran ester with a suitable base to form an enolate, which is then trapped with an electrophilic alkynylating agent like chloroacetylene. This method has been successfully applied to a model dihydrobenzofuran ester, affording the C2-alkynylated product in high yield.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of both the ether oxygen and the C7-methyl group. While specific studies on the trifluoroacetylation of this exact compound are not prominent, the principles of Friedel-Crafts acylation are well-established and applicable. masterorganicchemistry.comwikipedia.org